2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a tricyclic heterocyclic compound featuring a pyridine ring fused with an indole moiety. This scaffold is part of the γ-carboline family, recognized as a "privileged structure" due to its versatility in medicinal chemistry and drug discovery . The hydrochloride salt form (CAS: 20522-30-9) is preferred industrially for its stability, ease of purification, and scalability compared to its free base, which often exists as a viscous oil .
Synthesis:
The compound is synthesized via cyclization of substituted phenylhydrazines with piperidone derivatives. For example, reacting 2-bromophenylhydrazine hydrochloride with 4,4-piperidinediol hydrochloride yields 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (10) in 91% yield . Alternative routes involve deprotection of tert-butyl carbamates using HCl in dioxane, achieving a 92% yield .
Applications:
The core structure is pivotal in developing therapeutics targeting cystic fibrosis transmembrane conductance regulator (CFTR) mutants, showing activity comparable to VX-770 . Its derivatives are also explored as 5HT1, H1, and CCR2 receptor antagonists .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAOGYKTNRGMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468756 | |
| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20522-30-9 | |
| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions:
- Reactants : Aldehyde/ketone and amine
- Catalyst : Acid (e.g., hydrochloric acid)
- Solvent : Ethanol or water
- Temperature : Reflux
Mechanism:
- The aldehyde or ketone reacts with the amine to form an imine intermediate.
- Cyclization occurs under acidic conditions to yield the tetrahydroindole structure.
This method provides high yields and is suitable for producing derivatives of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride.
Mannich Reaction
The Mannich reaction is another effective approach for synthesizing this compound. It involves the condensation of an aldehyde or ketone with a primary or secondary amine and formaldehyde under acidic conditions.
Reaction Conditions:
Mechanism:
- The aldehyde/ketone reacts with formaldehyde to form a hydroxymethyl intermediate.
- The intermediate reacts with the amine to produce the desired product via cyclization.
This method is particularly useful for creating functionalized derivatives of the compound.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is used to synthesize tetrahydroindoles by cyclizing aminobenzylamines or aminobenzyl alcohols with aldehydes or ketones under acidic conditions.
Reaction Conditions:
- Reactants : Aminobenzylamine/aminobenzyl alcohol and aldehyde/ketone
- Catalyst : Acid (e.g., phosphoric acid or hydrochloric acid)
- Temperature : Elevated temperatures (e.g., reflux)
Mechanism:
- Formation of an imine intermediate.
- Cyclization occurs via dehydration to yield the tetrahydroindole structure.
This method offers flexibility in modifying substituents on the indole ring.
Example Synthesis Using Brominated Derivatives
An example synthesis involves brominated precursors to prepare 6-bromo derivatives of tetrahydroindole hydrochloride compounds.
Experimental Procedure:
- Combine (2-Bromophenyl)hydrazine hydrochloride (100 g; 447 mmol), piperidin-4-one hydrochloride (73 g; 538 mmol), and ethanol (700 mL) in a reactor.
- Add concentrated hydrochloric acid (100 mL; 1184 mmol) dropwise.
- Heat the mixture to reflux overnight.
- Cool to 0°C and stir for two hours.
- Filter off the product, wash with cold ethanol, and dry under vacuum.
Yield:
76% yield was achieved with high purity as confirmed by UPLC analysis.
Data Table Summarizing Reaction Conditions
| Method | Reactants | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Pictet-Spengler Reaction | Aldehyde/ketone + amine | Acid | Ethanol/Water | Reflux | High |
| Mannich Reaction | Aldehyde/ketone + amine + formaldehyde | Acid | Ethanol | Reflux | High |
| Bischler-Napieralski | Aminobenzylamine/alcohol + aldehyde/ketone | Acid | Various | Elevated | Moderate |
| Brominated Derivative | Bromophenyl hydrazine + piperidin-4-one | Hydrochloric acid | Ethanol | Reflux | 76 |
Notes on Optimization
- Purity can be enhanced by recrystallization using ethanol.
- Reaction conditions such as temperature and catalyst concentration should be carefully controlled to maximize yield and prevent side reactions.
- Analytical techniques such as UPLC are essential for confirming product purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced indole derivatives, and substituted indoles with various functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant Activity:
Research indicates that 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems involved in mood regulation. For instance, the compound's interaction with serotonin receptors suggests potential use in treating depression and anxiety disorders .
2. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of cell signaling pathways that regulate cell growth and survival . Further research is needed to establish its efficacy and safety in clinical settings.
Neuropharmacology
1. Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties. It may help protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's .
2. Cognitive Enhancement:
There is emerging evidence that this compound could enhance cognitive functions by modulating cholinergic activity in the brain. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative conditions .
Materials Science
1. Organic Electronics:
Due to its unique electronic properties, this compound has been explored as a building block for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
The biological and physicochemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives are heavily influenced by substituents on the indole ring (positions 6, 8, and 9). Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Key Observations :
- Halogenation : Bromo (6-Br) and fluoro (6-F, 8-F) substituents enhance stability and biological activity. For example, 6-bromo derivative (10) is a key intermediate in synthesizing lumateperone tosylate .
- Electron-Withdrawing Groups : The 8-carbonitrile derivative (45j) exhibits high purity (UPLC-MS match) and yield (73%), suggesting improved synthetic efficiency .
- Hydrophobic Groups : 8-Isopropyl (45e) and trifluoromethoxy (45h) groups may enhance membrane permeability but complicate purification .
Industrial and Commercial Aspects
- Pricing and Availability : The parent compound (CAS: 20522-30-9) is sold in 25 kg drums at 99% purity (Industrial Grade) . Bromo (1059630-11-3) and methyl (350680-06-7) derivatives are similarly available .
- Safety : The hydrochloride form mitigates risks associated with volatile intermediates (e.g., BH3-THF in free base synthesis) .
Biological Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride (CAS No. 20522-30-9) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13ClN2
- Molecular Weight : 208.69 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structural similarity to other indole derivatives suggests it may interact with serotonin receptors and other neurochemical pathways.
Antidepressant Effects
A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antidepressant. It was shown to enhance serotonergic activity in animal models, suggesting a mechanism akin to selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Properties
Research has demonstrated that this compound possesses neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies revealed that it can reduce cell death in neuronal cultures exposed to neurotoxic agents .
Anti-inflammatory Activity
In vivo studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated animal models .
Case Study 1: Antidepressant Activity
In a controlled study involving rats subjected to chronic mild stress (CMS), administration of the compound resulted in significant improvements in behavioral tests indicative of antidepressant effects. The treated group displayed increased locomotion and reduced immobility in forced swim tests compared to controls .
Case Study 2: Neuroprotection
Another study assessed the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that it significantly reduced amyloid-beta-induced neurotoxicity and improved cognitive function in treated mice .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, and how can purity be optimized?
- Methodology : The compound is synthesized via the Pfitzinger reaction using phenylhydrazine hydrochloride and 1-carbethoxy-4-piperidone in ethanol under reflux. Purification involves recrystallization from 95% ethanol and subsequent extraction with dichloromethane (DCM) after alkaline hydrolysis . For derivatives, coupling reactions with heteroaryl carboxylic acids (e.g., trifluoromethyl-imidazole) under peptide coupling conditions (HATU/DIPEA) yield acylated analogs with moderate-to-high purity (22–95%) .
- Key Parameters : Monitor reaction progress via UPLC-MS (retention time: 1.10–1.56 min) and confirm mass spectra (e.g., m/z 198.1 for 8-(trifluoromethoxy) derivatives) .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Experimental Design :
- Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC quantification. Derivatives with hydrophilic substituents (e.g., -OH, -COOH) show improved aqueous solubility compared to halogenated analogs .
- Stability : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Use LC-MS to identify degradation products (e.g., dehydrohalogenation or oxidation byproducts) .
Q. What analytical techniques are critical for structural confirmation and impurity profiling?
- Techniques :
- NMR : Assign peaks for the tetrahydro-pyridoindole core (e.g., δ 2.8–3.5 ppm for piperidine protons) and substituents (e.g., δ 6.5–7.8 ppm for indole/aryl groups) .
- HRMS : Validate molecular formulas (e.g., C₁₈H₁₇F₄N₄O₄ requires m/z 381.1338; observed 381.1333) .
- HPLC-PDA : Detect impurities at 254 nm; derivatives with methyl or methoxy groups may require C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
- SAR Insights :
- Substituent Effects : Fluorine at position 6 improves metabolic stability (t₁/₂ > 2 h in liver microsomes), while methylsulfonyl groups at position 8 enhance target binding (IC₅₀ < 50 nM in kinase assays) .
- Core Modifications : Replace the piperidine ring with azepane to increase lipophilicity (clogP from 4.9 to 5.3), improving blood-brain barrier penetration .
- Data Table :
| Derivative | Substituent | clogP | IC₅₀ (nM) |
|---|---|---|---|
| 45h | 8-CF₃O | 4.2 | 120 |
| 45k | 8-SO₂Me | 3.8 | 45 |
| 57 | 3,3,9-trimethyl | 5.1 | 28 |
Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?
- Model Selection :
- Rodent Models : Administer 10 mg/kg IV/PO to assess bioavailability (F > 30% for methoxy derivatives) and tissue distribution (brain/plasma ratio > 0.5 for lipophilic analogs) .
- Safety Profiling : Conduct 14-day repeat-dose toxicity studies in rats (50–200 mg/kg/day). Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) .
Q. How can researchers resolve contradictions in reported solubility or bioactivity data?
- Conflict Analysis :
- Solubility Discrepancies : Compare solvent systems (e.g., DMSO vs. saline) and pH conditions. Hydrochloride salts may exhibit pH-dependent solubility shifts .
- Bioactivity Variability : Validate assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. CHO for GPCR targets) .
Methodological Best Practices
- Synthetic Reproducibility : Use anhydrous DCM for amine couplings to avoid side reactions. Triturate crude products with chilled ethanol to remove unreacted starting materials .
- Data Validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and compare retention times with authentic standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
